Direct Enantiomer Comparison: (R)-Molindone Exhibits ~100- and ~300-fold Higher Potency at D2S and D2L Receptors than (S)-Molindone
The (R)-enantiomer of molindone demonstrates drastically superior antagonist potency at dopamine D2 receptors compared to the (S)-enantiomer. In [35S]GTPγS binding assays measuring functional antagonism, the IC50 of the R(−) enantiomer was 0.048 µM at D2S and 0.021 µM at D2L, compared to 4.85 µM and 6.64 µM for the S(+) enantiomer, a difference of ~100-fold and ~300-fold, respectively [1]. This differential is also observed, though to a lesser extent, at the 5-HT2B receptor, where the R(−) enantiomer (IC50 = 0.2 µM) is 8-fold more potent than the S(+) enantiomer (IC50 = 1.8 µM) [1]. This demonstrates that the (S)-enantiomer contributes minimally to target engagement and using the racemate effectively dilutes the active principle.
| Evidence Dimension | Receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | 0.048 µM (D2S); 0.021 µM (D2L); 0.2 µM (5-HT2B) |
| Comparator Or Baseline | (S)-molindone: 4.85 µM (D2S); 6.64 µM (D2L); 1.8 µM (5-HT2B) |
| Quantified Difference | ~100-fold (D2S); ~300-fold (D2L); ~8-fold (5-HT2B) |
| Conditions | [35S]GTPγS functional binding assay in vitro |
Why This Matters
Sourcing enantiopure (R)-molindone is essential for experiments requiring defined target engagement, as the (S)-enantiomer's weak potency would act as an inert impurity, necessitating significantly higher total concentrations and confounding dose-response analyses.
- [1] In vitro pharmacological characterization of SPN-810M (molindone). Table 2. Journal of Experimental Pharmacology, 2018, 10, 65–73. View Source
